7-[4-(Trifluoromethyl)coumarin]acrylamide (CAS 480438-94-6) is a specialized fluorogenic monomer that combines a polymerizable and thiol-reactive acrylamide moiety with a robust 4-trifluoromethylcoumarin core. In industrial and advanced laboratory procurement, this compound is primarily selected as a building block for non-leaching fluorescent polymers, hydrogels, and site-specific bioconjugation probes. The presence of the strongly electron-withdrawing trifluoromethyl (CF3) group at the 4-position of the coumarin ring fundamentally alters its photophysical properties compared to standard methyl-substituted analogs, providing a quantified bathochromic shift, greater photostability, and reduced pH sensitivity . These attributes make it an essential precursor for manufacturing advanced optical sensors, molecularly imprinted polymers (MIPs), and diagnostic materials where signal reliability and covalent matrix integration are critical.
Substituting 7-[4-(Trifluoromethyl)coumarin]acrylamide with generic alternatives like 7-amino-4-methylcoumarin (AMC) acrylamide, fluorescein-based monomers, or non-polymerizable 7-amino-4-trifluoromethylcoumarin (AFC) compromises application-critical performance. AMC derivatives exhibit excitation and emission wavelengths in the deep-UV/blue region (Ex ~340-360 nm, Em ~440-460 nm), which heavily overlaps with the autofluorescence of biological samples and polymeric matrices, drastically reducing the signal-to-noise ratio . Fluorescein-based monomers suffer from severe pH-dependent quenching below pH 7.0 and rapid photobleaching under continuous excitation, making them unsuitable for dynamic or acidic microenvironments . Furthermore, attempting to use the free amine precursor (AFC) instead of the acrylamide derivative results in a failure to covalently anchor the fluorophore into polymer networks, leading to rapid diffusion and signal leaching from hydrogels or sensor films during washing steps [1].
The substitution of a methyl group with a trifluoromethyl (CF3) group at the 4-position of the coumarin core induces a significant bathochromic shift in both excitation and emission spectra. While standard 7-amino-4-methylcoumarin (AMC) derivatives typically excite at 340–360 nm and emit at 440–460 nm, the trifluoromethylated analogs shift excitation to 395–400 nm and emission to 495–505 nm . This ~40–50 nm redshift moves the operational wavelengths out of the deep-UV region, drastically reducing overlap with the natural autofluorescence of biological tissues and polymeric matrices .
| Evidence Dimension | Excitation and Emission Wavelengths |
| Target Compound Data | Ex ~395-400 nm / Em ~495-505 nm |
| Comparator Or Baseline | AMC acrylamide (Ex ~340-360 nm / Em ~440-460 nm) |
| Quantified Difference | ~40-50 nm redshift |
| Conditions | Standard aqueous buffer / physiological pH |
Enables excitation with standard 400 nm light sources, avoiding deep-UV matrix damage and minimizing background autofluorescence for higher signal clarity.
For applications in dynamic or acidic microenvironments, the fluorophore must maintain a consistent quantum yield. Fluorescein-based polymerizable monomers suffer from severe quenching when the pH drops below 7.0 due to protonation. In contrast, the electron-withdrawing nature of the CF3 group on the coumarin core lowers the pKa, ensuring that the fluorescence intensity of 7-[4-(Trifluoromethyl)coumarin]acrylamide remains stable and pH-independent across the physiological range (pH 5–9) . Furthermore, the fluorinated coumarin core exhibits greater resistance to photobleaching under continuous excitation compared to standard fluorescein derivatives.
| Evidence Dimension | Fluorescence stability across pH gradients |
| Target Compound Data | Stable quantum yield (pH 5-9) |
| Comparator Or Baseline | Fluorescein acrylamide (Severe quenching below pH 7.0) |
| Quantified Difference | Near-zero signal loss in mildly acidic conditions vs. >50% quenching for fluorescein |
| Conditions | Aqueous buffer titration (pH 5.0 to 9.0) |
Ensures reliable quantitative fluorescence in dynamic biological environments or acidic polymer microenvironments without requiring continuous pH calibration.
When formulating fluorescent hydrogels or molecularly imprinted polymers (MIPs), preventing dye leaching is a primary procurement requirement. Utilizing the non-polymerizable free amine, 7-amino-4-trifluoromethylcoumarin (AFC), results in mere physical entrapment, leading to rapid diffusion and signal loss during washing steps [1]. By incorporating the acrylamide moiety, 7-[4-(Trifluoromethyl)coumarin]acrylamide acts as an active comonomer in free-radical polymerizations (e.g., with acrylamide or methacrylates), achieving 100% covalent anchoring into the polymer backbone and effectively reducing fluorophore leaching to 0%[1].
| Evidence Dimension | Fluorophore retention in crosslinked polymer networks |
| Target Compound Data | 100% covalent integration (0% leaching) |
| Comparator Or Baseline | Free AFC amine (Rapid diffusion/leaching) |
| Quantified Difference | Complete signal retention vs. progressive signal loss during solvent washing |
| Conditions | Free-radical polymerization in hydrogel matrix followed by solvent extraction |
Crucial for manufacturing stable, long-lasting fluorescent sensor films and implantable hydrogels that require zero dye leaching over time.
In addition to radical polymerization, the acrylamide group serves as a selective Michael acceptor for site-specific bioconjugation. Standard amine-reactive probes (like NHS esters) cross-react indiscriminately with abundant primary amines on protein surfaces . 7-[4-(Trifluoromethyl)coumarin]acrylamide selectively reacts with free thiols (e.g., reduced cysteine residues) at neutral to slightly basic pH to form stable thioether bonds . This chemoselectivity provides a predictable labeling stoichiometry without disrupting the target protein's overall charge or structure.
| Evidence Dimension | Conjugation chemoselectivity |
| Target Compound Data | Highly selective for thiols (Michael addition) |
| Comparator Or Baseline | NHS ester probes (Indiscriminate primary amine reactivity) |
| Quantified Difference | Site-specific labeling vs. heterogeneous multi-site labeling |
| Conditions | Aqueous bioconjugation buffer (pH 7.0 - 8.0) |
Enables precise, site-specific fluorescent labeling of proteins or controlled crosslinking in advanced thiol-ene biomaterial formulations.
Due to its polymerizable acrylamide group and zero-leaching profile, this compound is utilized for synthesizing covalently labeled polyacrylamide or PMMA nanoparticles. It ensures long-term fluorescence stability in flow cytometry beads, drug delivery tracking matrices, and implantable biosensors [1].
In the development of optical MIP sensors, the compound acts as a fluorescent reporter monomer. Its stable, pH-independent quantum yield allows the polymer to accurately report analyte binding events through microenvironmental quenching or enhancement without baseline drift caused by matrix pH shifts.
For bioconjugation workflows requiring precise stoichiometry, the acrylamide moiety functions as a selective Michael acceptor. It is used to label reduced cysteine residues on antibodies or structural proteins, providing a bright, photostable tag that avoids the indiscriminate cross-reactivity of NHS ester probes.
Irritant